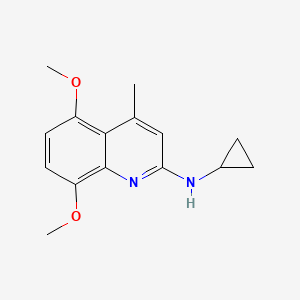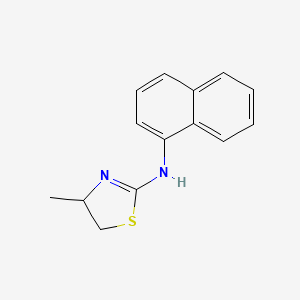![molecular formula C15H22ClNO B3864894 N-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-2-propen-1-amine](/img/structure/B3864894.png)
N-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-2-propen-1-amine
Vue d'ensemble
Description
N-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-2-propen-1-amine, commonly known as CL-316,243, is a selective β3-adrenergic receptor agonist. It was first synthesized in the late 1990s and has since been used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation.
Mécanisme D'action
CL-316,243 selectively activates the β3-adrenergic receptor, leading to the activation of adenylate cyclase and an increase in cyclic AMP production. This activation leads to the stimulation of lipolysis and the induction of thermogenesis in brown adipose tissue. CL-316,243 has also been shown to increase glucose uptake and improve insulin sensitivity in skeletal muscle.
Biochemical and Physiological Effects
CL-316,243 has been shown to have a number of biochemical and physiological effects in animal models. These include:
- Stimulation of lipolysis in adipose tissue
- Induction of thermogenesis in brown adipose tissue
- Increase in energy expenditure
- Improvement in glucose homeostasis
- Increase in glucose uptake and insulin sensitivity in skeletal muscle
Avantages Et Limitations Des Expériences En Laboratoire
CL-316,243 has several advantages for lab experiments. It is a selective β3-adrenergic receptor agonist, making it a useful tool for studying the physiological and biochemical effects of β3-adrenergic receptor activation. It is also readily available and has been synthesized in large quantities, making it a cost-effective compound for research. However, there are also limitations to its use. CL-316,243 has a short half-life and is rapidly metabolized in vivo, limiting its use in long-term experiments. Additionally, the effects of CL-316,243 may vary between species, making it important to use caution when extrapolating results from animal models to humans.
Orientations Futures
There are several future directions for research on CL-316,243. These include:
- Further investigation into the role of β3-adrenergic receptor activation in energy homeostasis and thermogenesis
- Development of more selective β3-adrenergic receptor agonists for potential therapeutic use in obesity and type 2 diabetes
- Investigation into the effects of CL-316,243 on other physiological systems, such as the cardiovascular system and the central nervous system
- Examination of the effects of CL-316,243 in human clinical trials to determine its potential as a therapeutic agent for obesity and type 2 diabetes
Conclusion
In conclusion, CL-316,243 is a selective β3-adrenergic receptor agonist that has been extensively used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation. Its synthesis method has been optimized to increase yield and purity, making it a readily available compound for research. CL-316,243 has several advantages for lab experiments, including its selectivity and availability, but also has limitations due to its short half-life and species-specific effects. Future research on CL-316,243 may lead to the development of new therapeutic agents for obesity and type 2 diabetes and a better understanding of the role of β3-adrenergic receptor activation in energy homeostasis and thermogenesis.
Applications De Recherche Scientifique
CL-316,243 has been used extensively in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation. The β3-adrenergic receptor is primarily expressed in adipose tissue and plays a role in regulating energy homeostasis and thermogenesis. CL-316,243 has been shown to stimulate lipolysis, increase energy expenditure, and improve glucose homeostasis in animal models. These effects make CL-316,243 a potential therapeutic target for obesity and type 2 diabetes.
Propriétés
IUPAC Name |
4-(4-chloro-3,5-dimethylphenoxy)-N-prop-2-enylbutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-4-7-17-8-5-6-9-18-14-10-12(2)15(16)13(3)11-14/h4,10-11,17H,1,5-9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRHQWRZYODJCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCCNCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloro-3,5-dimethylphenoxy)-N-prop-2-enylbutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-methoxy-4-methyl-N-[3-(trifluoromethyl)benzyl]-2-quinolinamine](/img/structure/B3864822.png)
![4'-[(9-anthrylmethylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3864824.png)
![4-[(4-bromo-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B3864830.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B3864838.png)
![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl benzoate](/img/structure/B3864851.png)
![N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B3864860.png)
![5-amino-3-[1-cyano-2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3864861.png)
![N-(4-bromophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3864870.png)



![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate](/img/structure/B3864910.png)
![2-[(4-methylphenyl)amino]-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3864918.png)